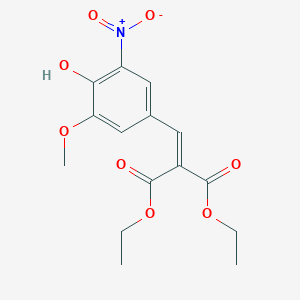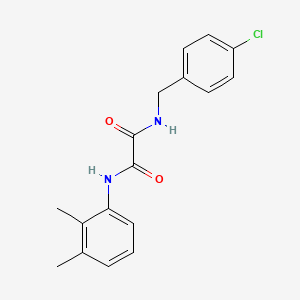
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CDDA, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDA belongs to the family of N-acylated α-amino acid derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of CDDA is not fully understood. However, it has been shown that CDDA inhibits the activity of various enzymes, including COX-2, MMP-9, and HDAC. Furthermore, CDDA has been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDDA has also been shown to induce apoptosis in various cancer cell lines and to inhibit the growth and metastasis of cancer cells in animal models of cancer. In addition, CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus.
实验室实验的优点和局限性
CDDA has several advantages for lab experiments. CDDA is a small molecule drug that can be easily synthesized in large quantities. Furthermore, CDDA has been shown to be stable in various conditions, including in vivo. However, CDDA has several limitations for lab experiments. CDDA has low solubility in water, which limits its use in aqueous solutions. Furthermore, CDDA has low bioavailability, which limits its use in vivo.
未来方向
There are several future directions for the research on CDDA. One future direction is to investigate the potential therapeutic applications of CDDA in various diseases, including inflammatory diseases, cancer, and viral infections. Another future direction is to investigate the mechanism of action of CDDA in more detail. Furthermore, future research could focus on optimizing the synthesis of CDDA to improve its yield and purity. Finally, future research could focus on developing novel formulations of CDDA to improve its bioavailability and solubility.
合成方法
The synthesis of CDDA involves the reaction of N-(4-chlorobenzyl)-2,3-dimethylphenylglycine with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the final product, CDDA. The synthesis of CDDA has been optimized to yield high purity and high yield.
科学研究应用
CDDA has been extensively studied for its potential therapeutic applications. The anti-inflammatory properties of CDDA have been demonstrated in various animal models of inflammation. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
CDDA has also been studied for its anti-cancer properties. CDDA has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. CDDA has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.
In addition, CDDA has been shown to possess anti-viral properties. CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. CDDA has been shown to inhibit the entry of viruses into host cells and to inhibit the activity of viral enzymes.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-15(12(11)2)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDAFDNIZRREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5010883.png)
![2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5010891.png)
![2,2,2-trichloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)acetamide](/img/structure/B5010895.png)
![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
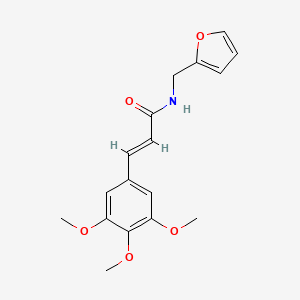
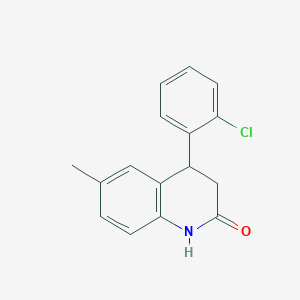
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5010943.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
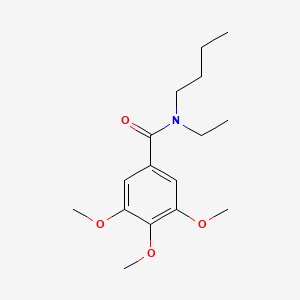
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}pyrimidine](/img/structure/B5010981.png)
